molecular formula C6H4O2 B1198763 1,2-Benzoquinone CAS No. 583-63-1

1,2-Benzoquinone

Cat. No. B1198763
CAS RN: 583-63-1
M. Wt: 108.09 g/mol
InChI Key: WOAHJDHKFWSLKE-UHFFFAOYSA-N
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Description

1,2-Benzoquinone, also known as ortho-benzoquinone or simply quinone, is an organic compound with the chemical formula C6H4O2. It is a yellow crystalline solid that is soluble in water and organic solvents. Quinone is widely used in the chemical industry for the production of dyes, polymers, and pharmaceuticals.

Scientific Research Applications

Natural Dyeing and Coloration

1,2-Benzoquinone has been identified as a potential substitute for synthetic dyes due to its natural occurrence and the vibrant colors it can produce. It is particularly promising in the textile industry for dyeing fabrics, where it offers better dyeability, stability, brightness, and fastness compared to other natural dyes like anthocyanins and carotenoids . The environmental safety of natural quinone dyes makes them a sustainable alternative to petrochemical-based colorants.

Antibacterial and Antifungal Applications

Quinone-based compounds, including 1,2-Benzoquinone, serve as an efficient molecular scaffold in the development of antibacterial and antifungal agents. They are utilized in traditional medicines and can be found in natural beverages from herbs or plants. Their biocidal properties and ability to disrupt biofilm formation make them valuable in combating microbial infections .

Antioxidant Activity

Research has shown that benzoquinone derivatives exhibit antioxidant activity, which can be harnessed in medical applications. For instance, they have been studied for their ability to inhibit activated hepatic stellate cells and attenuate liver fibrosis, showcasing their potential in therapeutic interventions for liver diseases .

Synthesis of Natural Compounds

1,2-Benzoquinone is a precursor in the synthesis of various natural compounds, including kempanes and their derivatives. These compounds have diverse applications, ranging from pharmaceuticals to materials science, highlighting the versatility of 1,2-Benzoquinone as a building block in organic synthesis .

properties

IUPAC Name

cyclohexa-3,5-diene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4O2/c7-5-3-1-2-4-6(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOAHJDHKFWSLKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)C(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O2
Record name orthobenzoquinone
Source Wikipedia
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60894765
Record name o-Benzoquinone
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Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name 1,2-Benzoquinone
Source Human Metabolome Database (HMDB)
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Product Name

1,2-Benzoquinone

CAS RN

583-63-1, 20526-43-6
Record name o-Quinone
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Record name 2-Benzoquinone
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Record name o-Benzoquinone, racial ion(1-)
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Record name o-Benzoquinone
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Record name 1,2-Benzoquinone
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Record name O-BENZOQUINONE
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Record name 1,2-Benzoquinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012133
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1,2-Benzoquinone exhibits its biological activity primarily through its electrophilic nature, readily reacting with nucleophiles such as thiols and amines. [, ] In biological systems, this often translates to the formation of adducts with proteins and DNA. [] For example, in the liver and brain of rats treated with 2,2',5,5'-tetrachlorobiphenyl, a persistent organic pollutant, a quinone metabolite was found to form adducts with cysteine residues in proteins. [] This adduct formation, specifically the 5-cysteinyl-3,6-dichloro-4-(2', 5'-dichlorophenyl)-1,2-benzoquinone adduct, suggests a potential mechanism for 1,2-benzoquinone-mediated toxicity and oxidative damage. []

ANone:

  • Spectroscopic Data:
    • UV-Vis: A broad, moderately intense absorption band in the near-UV region with a maximum absorption (λmax) at 389 nm and a molar absorptivity (ε) of 1370 M−1cm−1. [] This contrasts with the stronger absorption bands observed around 250 nm for most 1,4-benzoquinones. []
    • Mass Spectrometry: Strong positive and negative mass signals at m/z 109 are observed in atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) mass spectrometry, attributed to proton and hydride ion adducts, respectively. []

A: 1,2-Benzoquinone is relatively unstable compared to its 1,4-isomer. It is prone to polymerization, particularly in the presence of nucleophiles or under basic conditions. [] Its stability is also solvent-dependent, with reactions in methanol sometimes leading to different product distributions compared to reactions in ether. []

A: 1,2-Benzoquinones are primarily known for their reactivity rather than catalytic properties. Their ability to participate in Diels-Alder reactions with arynes has been exploited for the synthesis of complex polycyclic compounds. [] This reaction has been successfully applied in one-pot syntheses of benzoquinoxalinobarrelene and naphthalene derivatives, highlighting its synthetic utility. []

ANone: Computational chemistry plays a vital role in understanding the electronic structure, reactivity, and reaction mechanisms of 1,2-benzoquinone.

  • Electronic Structure: Gaussian analysis of the UV-Vis spectrum, coupled with computational studies, has provided insights into the electronic transitions responsible for the observed absorption bands. [] Density functional theory (DFT) calculations have been employed to analyze the electronic structure of 1,2-benzoquinone, its proton and hydride ion adducts, and the 1,2-benzosemiquinone radical anion. []
  • Reactivity and Reaction Mechanisms: DFT calculations have been used to investigate the mechanism of 1,3-dipolar cycloaddition reactions between 1,2-benzoquinones and carbonyl ylides. [] These studies provide a deeper understanding of the factors governing the reactivity and selectivity of these reactions. Additionally, DFT modeling has been utilized to elucidate the mechanism of the reaction between o-chloranil and methylene-active five-membered heterocycles, leading to the formation of 1,3-tropolones. [] This modeling has shed light on the reaction intermediates and transition states involved in this complex transformation.

ANone: The structure of 1,2-benzoquinone significantly influences its reactivity and biological activity.

  • Substituent Effects: The presence and nature of substituents on the benzoquinone ring can significantly alter its electrophilicity and thus its reactivity towards nucleophiles. For instance, electron-withdrawing groups, like chlorine atoms, enhance the reactivity of the quinone, making it more susceptible to nucleophilic attack. [] Conversely, electron-donating groups would be expected to decrease the electrophilicity of the quinone.
  • Alkyl Displacement: Studies have shown that alkyl groups in the 4- or 5-position of 1,2-benzoquinones can be displaced by arylamino groups upon reaction with primary aromatic amines. [] This displacement reaction highlights the influence of both steric and electronic factors on the reactivity of the quinone ring system.

A: 1,2-Benzoquinone is relatively unstable and prone to polymerization. [] Specific formulation strategies for this compound are generally not reported in the literature due to its instability and limited practical applications.

ANone: Early research on 1,2-benzoquinones focused on their synthesis and fundamental reactivity. Key milestones include:

  • Diels-Alder Reactions: The discovery that 1,2-benzoquinones can participate in Diels-Alder reactions with specific dienes, like arynes, expanded their synthetic utility and led to the development of new methodologies for constructing complex molecules. []
  • Biological Activity and Toxicity: Research into the biological activity of 1,2-benzoquinones, particularly their role as metabolites of certain environmental pollutants and their ability to form adducts with biomolecules, has highlighted their potential toxicological significance. []

ANone: Research on 1,2-benzoquinone spans various disciplines, including:

  • Biochemistry: Investigating the interactions of 1,2-benzoquinones with biomolecules, such as proteins and DNA, to understand their potential toxicological effects. []
  • Environmental Chemistry: Studying the formation, fate, and effects of 1,2-benzoquinones as metabolites of environmental pollutants. [, ]

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